



Identifying and mitigating Aim-100 off-target kinase activity

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Compound of Interest		
Compound Name:	Aim-100	
Cat. No.:	B1666732	Get Quote

Aim-100 Technical Support Center: Off-Target **Activity**

Welcome to the technical support center for **Aim-100**, a potent kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target kinase activity during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic target of **Aim-100** and its mechanism of action?

Aim-100 is a rationally designed ATP-competitive inhibitor targeting the Tyrosine Kinase-X (TK-X) protein. It is intended to block the TK-X signaling pathway, which is frequently dysregulated in certain cancer types, leading to uncontrolled cell proliferation.

Q2: What are the known primary off-target kinases for **Aim-100**?

Extensive kinase profiling has revealed that Aim-100 exhibits inhibitory activity against several members of the SRC family kinases (SFKs), including SRC, LYN, and HCK, as well as the platelet-derived growth factor receptor (PDGFR).[1] These off-target interactions are most prominent at higher concentrations.

Q3: How should I interpret the kinase selectivity data for Aim-100?



The selectivity of **Aim-100** is concentration-dependent. The provided selectivity profile (see Table 1) shows IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro) against a panel of kinases. A lower IC50 value indicates higher potency. To ensure ontarget specificity in cellular assays, it is recommended to use **Aim-100** at a concentration that is potent for TK-X but significantly lower than the IC50 values for known off-targets.

Q4: What is a recommended starting concentration for cell-based assays to minimize off-target effects?

For initial experiments, we recommend a concentration range of 50-100 nM. This range is typically sufficient to achieve >90% inhibition of TK-X in most cell lines while minimizing engagement of SFKs and PDGFR (see Table 2). It is crucial, however, to perform a doseresponse experiment in your specific cellular model to determine the optimal concentration.

Data Presentation

Table 1: Biochemical Selectivity Profile of Aim-100

This table summarizes the in vitro inhibitory potency of **Aim-100** against its primary target and key off-targets identified through broad kinase screening.[2] Data are presented as mean IC50 values from radiometric kinase assays.

Kinase Target	Family	Mean IC50 (nM)
TK-X	тк	15
SRC	SFK	250
LYN	SFK	310
HCK	SFK	450
PDGFRβ	RTK	600
ABL1	тк	>10,000
EGFR	RTK	>10,000



Table 2: Recommended Starting Concentrations for Cellular Assays

This table provides guidance on concentration ranges to differentiate between on-target and off-target effects in cell-based experiments.

Effect Profile	Concentration Range	Expected Outcome
On-Target	50 - 150 nM	Selective inhibition of TK-X phosphorylation and downstream signaling.
Mixed/Off-Target	> 250 nM	Inhibition of both TK-X and SRC Family Kinase (SFK) signaling pathways.
Broad Off-Target	> 600 nM	Broad kinase inhibition, including TK-X, SFKs, and PDGFR, potentially leading to cytotoxicity or unexpected phenotypes.[3]

Troubleshooting Guide

Q: My phenotypic results (e.g., unexpected cell death, altered morphology) are inconsistent with TK-X inhibition. What should I do?

A: This may indicate that off-target effects are dominating the cellular response. Follow these steps to troubleshoot:

- Verify Concentration: Confirm that the working concentration of Aim-100 is appropriate.
 Perform a dose-response curve and correlate the phenotype with the IC50 values for on-and off-targets.
- Validate Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that Aim-100 is engaging TK-X at your chosen concentration in your specific cell model.[4][5]



- Assess Off-Target Engagement: Use a phospho-specific antibody for an SFK substrate (e.g., phospho-SRC Tyr416) via Western blot to see if SFK activity is inhibited at the effective concentration.
- Use a Control Compound: If available, use a structurally distinct TK-X inhibitor with a different off-target profile. If the phenotype persists, it is more likely an on-target effect.

Q: How can I experimentally validate a predicted off-target like SRC in my cellular model?

A: Validating off-target engagement in cells is a critical step.

- Cellular Thermal Shift Assay (CETSA): CETSA can be used to show direct binding and stabilization of an off-target protein by **Aim-100** inside the cell.[6][7] A shift in the thermal stability of SRC in the presence of **Aim-100** would confirm engagement.
- Phosphoproteomics: A global phosphoproteomics experiment can provide an unbiased view
 of signaling pathways affected by Aim-100.[8][9] If you observe changes in phosphorylation
 of known SRC substrates that are inconsistent with TK-X inhibition, this strongly suggests
 off-target activity.[10]
- Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete SRC in your cells. If the
 phenotype observed with Aim-100 is rescued or mimicked by SRC depletion, it confirms that
 the phenotype is mediated through this off-target.

Q: How can I create a more selective chemical probe experiment using **Aim-100**?

A: To improve confidence that your results are due to on-target TK-X inhibition:

- Use the Lowest Effective Concentration: Determine the lowest concentration of **Aim-100** that gives a robust on-target signaling readout (e.g., inhibition of TK-X autophosphorylation) and use this concentration for all phenotypic experiments.
- Rescue Experiment: If possible, introduce a mutated, Aim-100-resistant version of TK-X into your cells. If the phenotype caused by Aim-100 is reversed, it confirms the effect is ontarget.



• Orthogonal Approach: Combine **Aim-100** treatment with a genetic approach (e.g., TK-X siRNA). The combination should not produce a more significant effect than either treatment alone if they both act on the same target.

Experimental Protocols & Workflows Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of **Aim-100** binding to a target protein (e.g., TK-X or SRC) in intact cells.[4][11] Ligand binding stabilizes the protein, increasing its melting temperature.

Methodology:

- Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or
 Aim-100 at the desired concentration for 1 hour.
- Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes.
- Heat Challenge: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. One aliquot should remain at room temperature as a non-heated control.
- Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Separate Fractions: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the
 target protein remaining by Western blot or another protein quantification method. A positive
 thermal shift (more protein remaining soluble at higher temperatures) in the Aim-100-treated
 samples indicates target engagement.



Workflow 2: Phosphoproteomics for Unbiased Off-Target Identification

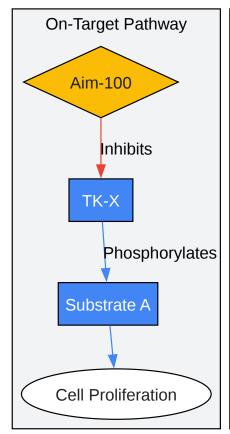
This workflow provides a global view of kinase activity in the cell, helping to identify unexpected signaling pathway modulation.[9][12]

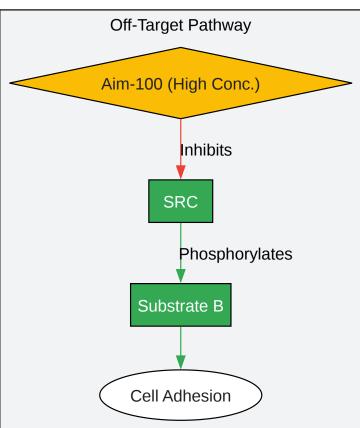
Methodology:

- Experimental Setup: Treat replicate cell cultures with vehicle (DMSO) and a chosen concentration of Aim-100 for a short duration (e.g., 1-2 hours) to capture direct signaling effects.
- Cell Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
- Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using methods such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
- LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Quantify the changes in phosphopeptide abundance between the vehicle and Aim-100-treated samples. Use bioinformatics tools to map these changes to specific signaling pathways and perform kinase substrate motif analysis to infer the activity of upstream kinases. A significant downregulation of SRC-family substrate motifs would point towards off-target activity.[13]

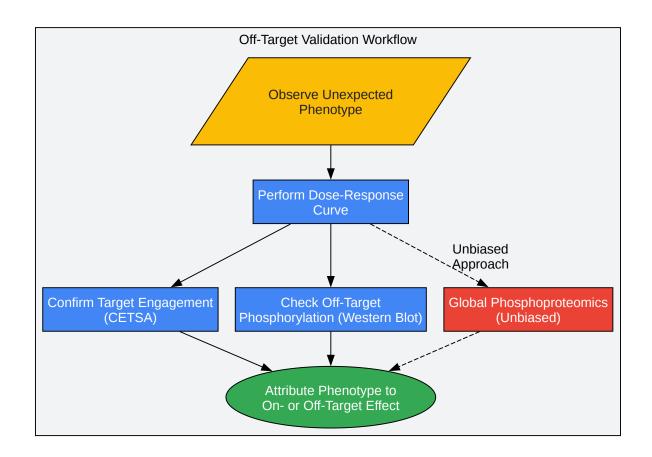
Visualizations Signaling Pathways



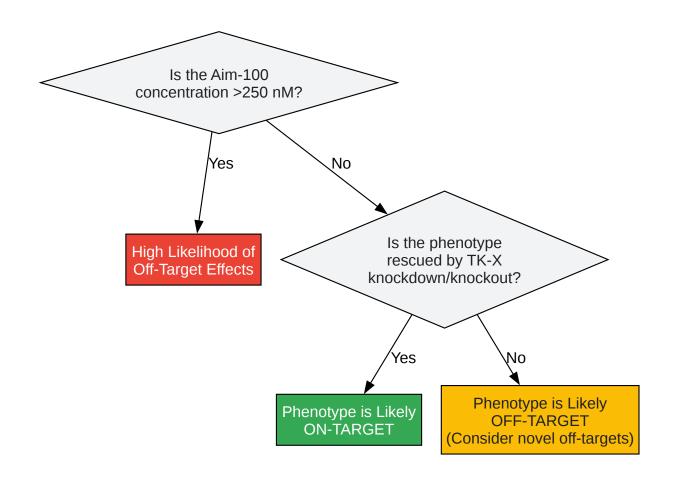












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Troubleshooting & Optimization





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